molecular formula C10H12BrNO B1341753 2-(4-Bromophenyl)-2-methylpropanamide CAS No. 850144-81-9

2-(4-Bromophenyl)-2-methylpropanamide

Cat. No. B1341753
CAS RN: 850144-81-9
M. Wt: 242.11 g/mol
InChI Key: MNLVTOOFPHQBHB-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-methylpropanamide, also known as 4-bromo-N-methyl-2-phenylpropanamide, is a synthetic molecule commonly used in research and development laboratories. It is an organobromine compound, which is a type of organic compound containing a bromine atom. It has been used in a variety of scientific applications, including as a reagent in organic synthesis, as a pharmaceutical intermediate, and in the study of biochemical and physiological processes.

Scientific Research Applications

properties

IUPAC Name

2-(4-bromophenyl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-10(2,9(12)13)7-3-5-8(11)6-4-7/h3-6H,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLVTOOFPHQBHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590597
Record name 2-(4-Bromophenyl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-2-methylpropanamide

CAS RN

850144-81-9
Record name 2-(4-Bromophenyl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Potassium trimethylsilanolate (purity: 90%)(250 g, 1,800 mmol) was added at room temperature to a solution of 100 g (450 mmol) of 1-bromo-4-(1-cyano-1-methylethyl)benzene (referential compound 1-1) in 1,000 ml of toluene with stirring in an argon stream and the mixture was stirred for 4.5 hours under a condition of heating to reflux. After the reaction was finished, the reaction solution was cooled down to room temperature and 500 ml of water was dropped thereinto. The mixed solution was stirred for 25 minutes at room temperature and the resulting solid was filtered off and washed with 400 ml of water to give 99 g of the title compound as white powder (yield: 92%).
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Yield
92%

Synthesis routes and methods II

Procedure details

To a solution of 2-(4-bromophenyl)-2-methylpropanenitrile (3.29 g) in toluene (33 mL) was added potassium trimethylsilanolate (8.37 g) portionwise. After being stirred at reflux temperature for 5 h, the reaction mixture was cooled to room temperature. Water(17 mL) was added to the mixture dropwise. Filtration gave the product (3.28 g, 92%). 1HNMR (CDCl3) 400 MHz δ: 7.49 (d, J=8.7 Hz, 2H), 7.28 (d, J=8.7 Hz, 2H), 5.52-4.93 (m, 2H), 1.57 (s, 6H).
Quantity
3.29 g
Type
reactant
Reaction Step One
Quantity
8.37 g
Type
reactant
Reaction Step One
Quantity
33 mL
Type
solvent
Reaction Step One
Name
Quantity
17 mL
Type
reactant
Reaction Step Two
Yield
92%

Q & A

Q1: What is the significance of the hydrogen bonding pattern observed in the crystal structure of 2-(4-Bromophenyl)-2-methylpropanamide?

A1: The crystal structure of 2-(4-Bromophenyl)-2-methylpropanamide reveals the formation of inversion dimers through pairs of N—H⋯O hydrogen bonds, generating R22(8) loops []. These dimers are further linked by N—H⋯O hydrogen bonds to form sheets that extend in the (100) plane []. Understanding the hydrogen bonding pattern in this compound provides insights into its solid-state packing, which can be crucial for understanding its physical properties like melting point, solubility, and stability.

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